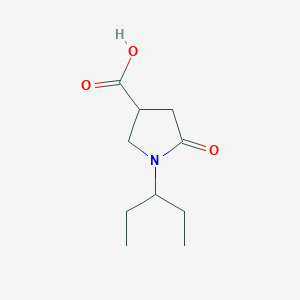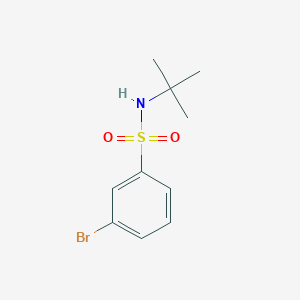
3-Bromo-N-(tert-butyl)benzenesulphonamide
Übersicht
Beschreibung
3-Bromo-N-(tert-butyl)benzenesulphonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of benzenesulphonamide, where the benzene ring is substituted with a bromine atom at the third position and a tert-butyl group at the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(tert-butyl)benzenesulphonamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-N-(tert-butyl)benzenesulphonamide is the angiotensin II AT2 receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
This compound interacts with the angiotensin II AT2 receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions.
Pharmacokinetics
Its storage temperature is recommended to be at room temperature, indicating its stability under normal conditions .
Result of Action
The activation of the angiotensin II AT2 receptor by this compound can lead to a variety of molecular and cellular effects. For instance, it can cause relaxation of blood vessels, inhibition of cell proliferation, and modulation of hormone secretion . These effects contribute to its potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, changes in pH, temperature, and the presence of other substances can affect its stability and efficacy. It’s also important to note that this compound can cause skin, eye, and respiratory tract irritation, so protective measures should be taken when handling it .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding inhalation, swallowing, or contact with the compound, wearing protective gloves, goggles, and a protective mask during use, and avoiding contact with oxidants during storage .
Biochemische Analyse
Biochemical Properties
3-Bromo-N-(tert-butyl)benzenesulphonamide plays a significant role in biochemical reactions, particularly in the preparation of benzamides. It interacts with enzymes and proteins involved in the synthesis of these benzamides. For instance, it is used to prepare Fedratinib, a tyrosine kinase inhibitor utilized in the treatment of myelofibrosis . The interactions between this compound and these biomolecules are crucial for the successful synthesis of the target compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with angiotensin II receptors, which play a role in regulating blood pressure and fluid balance . These interactions can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the synthesis of benzamides, which are known to selectively activate angiotensin II AT2 receptors . This activation can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise binding interactions and molecular mechanisms are essential for understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at room temperature to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the synthesis of benzamides. It interacts with enzymes and cofactors that facilitate these metabolic processes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can impact the compound’s activity and function, making it an important aspect of its biochemical analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(tert-butyl)benzenesulphonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(tert-butyl)benzenesulphonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulphonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulphonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-isopropylbenzenesulphonamide
- 4-Bromo-N-tert-butylbenzenesulphonamide
- 3-Bromo-2-methoxy-5-trifluoromethylpyridine
- 5-Bromo-N-tert-butyl-2-methoxybenzenesulphonamide
Uniqueness
3-Bromo-N-(tert-butyl)benzenesulphonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group at the nitrogen atom enhances its stability and reactivity compared to other similar compounds. Additionally, the bromine atom at the third position provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQHWKZGFKXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406589 | |
| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308283-47-8 | |
| Record name | 3-Bromo-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
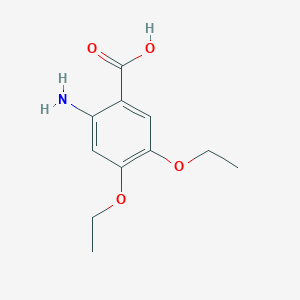
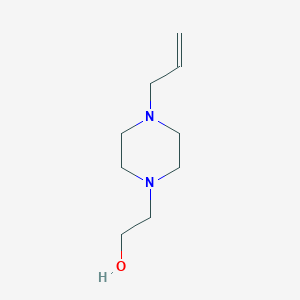
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)
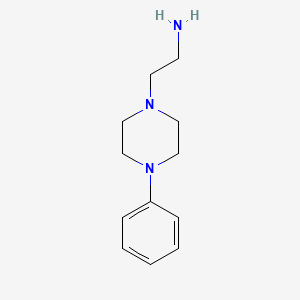
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)
![[5-(acetylamino)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1275934.png)


acetic acid](/img/structure/B1275947.png)
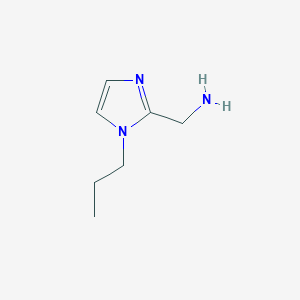

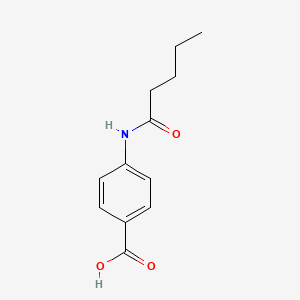
![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)
